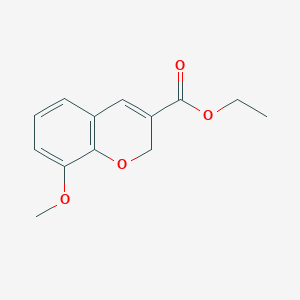
ethyl 8-methoxy-2H-chromene-3-carboxylate
Übersicht
Beschreibung
Ethyl 8-methoxy-2H-chromene-3-carboxylate is a chemical compound with the CAS Number: 112904-72-0 . It has a molecular weight of 234.25 and its IUPAC name is ethyl 8-methoxy-2H-chromene-3-carboxylate .
Molecular Structure Analysis
The InChI code for ethyl 8-methoxy-2H-chromene-3-carboxylate is 1S/C13H14O4/c1-3-16-13(14)10-7-9-5-4-6-11(15-2)12(9)17-8-10/h4-7H,3,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Photoluminescence Properties
Ethyl coumarin-3-carboxylate derivatives, including ethyl 8-methoxy-2H-chromene-3-carboxylate, exhibit significant photoluminescence properties. These compounds show stronger absorption and emission compared to ethyl coumarin-3-carboxylate, with strong blue-violet emission under ultraviolet light excitation. This property is due to the larger conjugation of their electron donor group moiety at the 7-position (Song et al., 2014).
Antiproliferative Activity
Ethyl 8-methoxy-2H-chromene-3-carboxylate derivatives have been shown to exhibit antiproliferative activity against human epithelial colorectal adenocarcinoma cell lines. This indicates potential application in cancer research and treatment (L. Tóth et al., 2019).
Anticorrosive Properties
Compounds derived from ethyl polyfluoro-4-hydroxy-2-oxo-2H-chromene-3-carboxylates, which include ethyl 8-methoxy-2H-chromene-3-carboxylate, have been used to efficiently inhibit hydrochloric acid corrosion of mild steel at low concentrations. This suggests a potential application in materials science and engineering (K. V. Shcherbakov et al., 2014).
Spectroscopic Properties
The solvent effect on the spectroscopic properties of ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (8EMOHCC) has been studied, revealing solvatochromic shifts, specifically bathochromic (red) shifts in the absorption and fluorescence spectra. These findings are important for understanding the photophysical behavior of this compound in different environments (P. G. Patil et al., 2018).
Antimicrobial Activity
Ethyl 8-methoxy-2H-chromene-3-carboxylate complexes have shown significant antimicrobial activity against bacteria isolated from wound infections. This suggests its potential use in developing new antibacterial agents (Ashraf S. Hassan, 2014).
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that chromenes, the core structure of this compound, can undergo electrophilic substitution reactions . This suggests that the compound may interact with its targets through similar mechanisms, leading to changes in cellular processes.
Biochemical Pathways
Chromenes are known to be involved in a variety of biological activities, suggesting that this compound may affect multiple pathways
Result of Action
The molecular and cellular effects of ethyl 8-methoxy-2H-chromene-3-carboxylate’s action are currently unknown. Given the diverse biological activities associated with chromenes , it is plausible that this compound could have multiple effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
ethyl 8-methoxy-2H-chromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-3-16-13(14)10-7-9-5-4-6-11(15-2)12(9)17-8-10/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTWCCNXBMDVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CC=C2)OC)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351865 | |
| Record name | ethyl 8-methoxy-2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 8-methoxy-2H-chromene-3-carboxylate | |
CAS RN |
112904-72-0 | |
| Record name | ethyl 8-methoxy-2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B3030858.png)
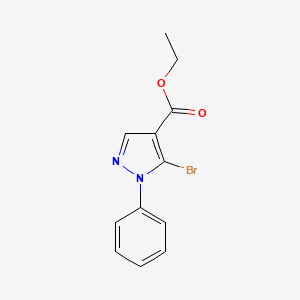
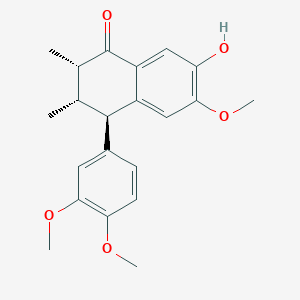

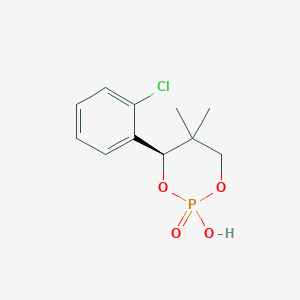
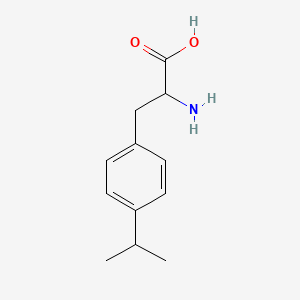
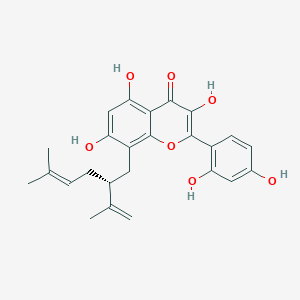
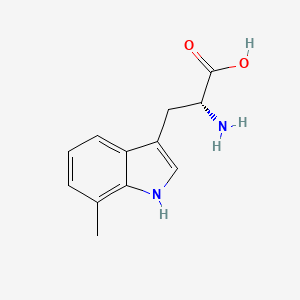
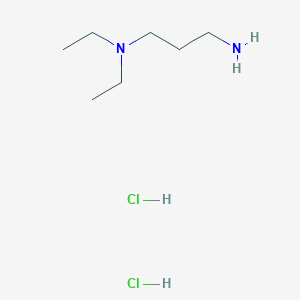

![3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B3030872.png)

![Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate](/img/structure/B3030880.png)
![(1S,2S,5R,6S,7S)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.02,5]nonan-4-one](/img/structure/B3030881.png)